Stigmast-7-en-3-ol,(3.beta

Catalog No.
S12550051
CAS No.
M.F
C29H50O
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stigmast-7-en-3-ol,(3.beta

Product Name

Stigmast-7-en-3-ol,(3.beta

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3

InChI Key

YSKVBPGQYRAUQO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Description

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Oryza sativa with data available.

Stigmast-7-en-3-ol, also known as (3β,5α)-stigmast-7-en-3-ol, is a sterol compound with the molecular formula C29H50OC_{29}H_{50}O and a molecular weight of approximately 414.7067 g/mol. It is characterized by a stigmastane skeleton, which includes a double bond at the 7-position and a hydroxyl group at the 3-position. This compound is commonly found in various plant sources and is recognized for its structural similarity to other phytosterols like stigmasterol and β-sitosterol, which also contribute to its biological activity and potential health benefits .

  • Oxidation: The compound can be oxidized to stigmast-7-en-3-one using oxidizing agents such as chromic acid or potassium permanganate.
  • Reduction: It can be synthesized from stigmast-7-en-3-one through reduction using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group at the C3 position can undergo substitution reactions with various reagents, leading to derivatives with different functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Stigmast-7-en-3-ol exhibits significant biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, it has shown effects on glucose metabolism, suggesting a role in diabetes management by activating cellular targets involved in insulin signaling pathways . Its mechanism of action includes modulation of gene expression related to inflammation and oxidative stress, indicating its potential as a therapeutic agent in metabolic disorders .

The synthesis of stigmast-7-en-3-ol can be achieved through various methods:

  • Reduction of Stigmast-7-en-3-one: This method involves treating stigmast-7-en-3-one with reducing agents under controlled conditions to yield stigmast-7-en-3-ol.
  • Extraction from Plant Sources: Industrially, stigmast-7-en-3-ol is often extracted from natural sources such as soybeans and other plants rich in sterols. Techniques like solvent extraction, chromatography, and crystallization are commonly employed for isolation .

Stigmast-7-en-3-ol has several applications:

  • Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at improving cardiovascular health and regulating cholesterol levels.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating metabolic disorders like diabetes .
  • Cosmetics: The compound is also explored for its potential benefits in skincare formulations due to its antioxidant properties.

Research into the interactions of stigmast-7-en-3-ol with biological systems has revealed its ability to modulate various signaling pathways. Studies indicate that it influences insulin receptor activity and glucose transporter expression, which are critical for glucose homeostasis. This interaction suggests that it may enhance insulin sensitivity and contribute to better glycemic control in diabetic models .

Stigmast-7-en-3-ol shares structural similarities with several other sterols:

Compound NameStructural FeaturesUnique Aspects
StigmasterolSimilar skeleton but different double bond positionsMore prevalent in plant oils; known for cholesterol-lowering effects.
β-SitosterolSimilar core structure but different side chainWidely studied for its cholesterol-lowering properties and immune-modulating effects.
CampesterolContains a methyl group at the C24 positionFound in many plant oils; contributes to heart health benefits.

Uniqueness

Stigmast-7-en-3-ol is unique due to its specific hydroxyl group positioning and biological activities that distinguish it from other sterols. Its particular effects on glucose metabolism and potential therapeutic applications make it an interesting subject for further research in both nutrition and pharmacology .

XLogP3

9.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

414.386166214 g/mol

Monoisotopic Mass

414.386166214 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

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